2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
CAS No.: 1260926-16-6
Cat. No.: VC4306168
Molecular Formula: C22H27N3O2S2
Molecular Weight: 429.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260926-16-6 |
|---|---|
| Molecular Formula | C22H27N3O2S2 |
| Molecular Weight | 429.6 |
| IUPAC Name | 2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H27N3O2S2/c1-14(2)9-11-25-21(27)20-18(10-12-28-20)24-22(25)29-13-19(26)23-17-8-6-5-7-16(17)15(3)4/h5-8,10,12,14-15H,9,11,13H2,1-4H3,(H,23,26) |
| Standard InChI Key | YMUKSKLTPNEYNT-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(C)C |
Introduction
Biological Activities and Potential Applications
Thieno[3,2-d]pyrimidine derivatives are known for their potential in medicinal chemistry, particularly in areas such as:
-
Antitumor and Antimicrobial Activities: These compounds have shown promise in inhibiting tumor growth and combating microbial infections due to their ability to interact with specific biological targets.
-
Inhibition of Differentiation Proteins: Some derivatives in this class have been studied for their ability to modulate cell differentiation, which is crucial in cancer therapy.
Research Findings and Challenges
While specific research findings on 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide are not available, studies on similar compounds highlight the importance of structural optimization to enhance biological activity and reduce toxicity. Challenges include optimizing synthesis conditions and understanding the pharmacodynamics and pharmacokinetics of these compounds.
Data Tables
Given the limited specific data available for this compound, a general overview of thieno[3,2-d]pyrimidine derivatives can be summarized as follows:
| Compound Feature | Description |
|---|---|
| Molecular Formula | Typically involves C, H, N, O, S |
| Molecular Weight | Approximately 300-400 g/mol |
| Synthesis | Multi-step reactions involving cyclization and functionalization |
| Biological Activities | Antitumor, antimicrobial, potential in cancer therapy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume